2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(3-ethylphenyl)acetamide 2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(3-ethylphenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 2034352-97-9
VCID: VC4779648
InChI: InChI=1S/C30H28N4O3S/c1-3-20-9-8-12-22(17-20)32-26(35)19-38-30-33-27-25(21-10-6-5-7-11-21)18-31-28(27)29(36)34(30)23-13-15-24(16-14-23)37-4-2/h5-18,31H,3-4,19H2,1-2H3,(H,32,35)
SMILES: CCC1=CC(=CC=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)OCC)NC=C3C5=CC=CC=C5
Molecular Formula: C30H28N4O3S
Molecular Weight: 524.64

2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(3-ethylphenyl)acetamide

CAS No.: 2034352-97-9

Cat. No.: VC4779648

Molecular Formula: C30H28N4O3S

Molecular Weight: 524.64

* For research use only. Not for human or veterinary use.

2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(3-ethylphenyl)acetamide - 2034352-97-9

Specification

CAS No. 2034352-97-9
Molecular Formula C30H28N4O3S
Molecular Weight 524.64
IUPAC Name 2-[[3-(4-ethoxyphenyl)-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(3-ethylphenyl)acetamide
Standard InChI InChI=1S/C30H28N4O3S/c1-3-20-9-8-12-22(17-20)32-26(35)19-38-30-33-27-25(21-10-6-5-7-11-21)18-31-28(27)29(36)34(30)23-13-15-24(16-14-23)37-4-2/h5-18,31H,3-4,19H2,1-2H3,(H,32,35)
Standard InChI Key GCJSNGGUFXPTGR-UHFFFAOYSA-N
SMILES CCC1=CC(=CC=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)OCC)NC=C3C5=CC=CC=C5

Introduction

Biological Activities:

  • Anticancer Activity: Halogenated pyrrolo[3,2-d]pyrimidines have demonstrated antiproliferative effects, with cell cycle arrest at the G2/M stage .

  • Antibacterial Activity: Some pyrrolo[3,2-d]pyrimidine derivatives have shown antibacterial properties against various pathogenic bacteria .

  • Pharmaceutical Applications: These compounds are used as intermediates in the synthesis of antiviral and anticancer agents .

Synthesis and Structural Features

The synthesis of pyrrolo[3,2-d]pyrimidine derivatives typically involves condensation reactions between pyrimidine rings and other heterocyclic or aromatic rings. The specific compound , 2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(3-ethylphenyl)acetamide, likely involves a similar synthetic approach, incorporating ethoxyphenyl and phenyl groups to enhance its biological activity.

Synthetic Approaches:

ReagentsConditionsProduct Yield
Arylglyoxal hydrate, 6-aminouracil, L-prolineReflux in acetic acid73-86%

Research Directions:

  • Biological Activity Screening: In vitro and in vivo studies to assess anticancer, antibacterial, and other biological activities.

  • Structure-Activity Relationship (SAR) Studies: Modifications to the compound's structure to enhance potency and selectivity.

  • Pharmacokinetic and Toxicity Studies: Evaluation of the compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator